molecular formula C5H7NOS B2489213 (1R)-1-(1,2-Thiazol-5-yl)ethanol CAS No. 2241107-61-7

(1R)-1-(1,2-Thiazol-5-yl)ethanol

Cat. No.: B2489213
CAS No.: 2241107-61-7
M. Wt: 129.18
InChI Key: IBQOBJBPEDHKFL-SCSAIBSYSA-N
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Description

(1R)-1-(1,2-Thiazol-5-yl)ethanol: is an organic compound featuring a thiazole ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(1,2-Thiazol-5-yl)ethanol typically involves the reaction of thiazole derivatives with appropriate reagents to introduce the ethanol group. One common method includes the reduction of (1R)-1-(1,2-Thiazol-5-yl)ethanone using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(1,2-Thiazol-5-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Scientific Research Applications

Chemistry: (1R)-1-(1,2-Thiazol-5-yl)ethanol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and metabolic pathways .

Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being explored for its anti-inflammatory and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (1R)-1-(1,2-Thiazol-5-yl)ethanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activities by binding to active sites or allosteric sites, thereby influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

  • (1R)-1-(1,2-Thiazol-5-yl)ethanone
  • (1R)-1-(1,2-Thiazol-5-yl)ethane
  • (1R)-1-(1,2-Thiazol-5-yl)ethanamine

Uniqueness: (1R)-1-(1,2-Thiazol-5-yl)ethanol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(1R)-1-(1,2-thiazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4(7)5-2-3-6-8-5/h2-4,7H,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQOBJBPEDHKFL-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=NS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241107-61-7
Record name (1R)-1-(1,2-thiazol-5-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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